Clavines et leurs dérivés

Clavines and their derivatives are a diverse class of natural products with significant pharmaceutical importance, often featuring unique structural features that contribute to their biological activities. These compounds, predominantly derived from the marine environment, have garnered attention for their potential in combating multidrug-resistant bacteria. Clavines typically contain a macrocyclic ring system, often featuring nitrogen atoms within the ring structure, which contributes to their pharmacological properties.

One of the most notable derivatives is Clavibactin, a naturally occurring compound with antibacterial activity against Gram-positive and Gram-negative bacteria. These molecules are characterized by their complex structures, including multiple chiral centers and functional groups such as carboxylates, hydroxyls, and amides, which enable them to interact effectively with bacterial cell walls and membranes.

Research into clavine derivatives has led to the development of various synthetic analogues with enhanced potency and selectivity. These compounds are particularly valuable in the pharmaceutical industry due to their ability to address emerging antibiotic resistance challenges. Furthermore, the exploration of clavines continues to open new avenues for discovering novel therapeutic agents with broad-spectrum antimicrobial activities.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

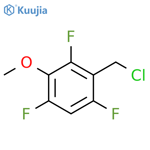

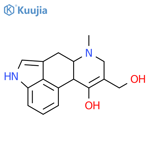

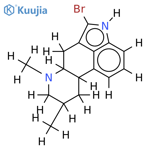

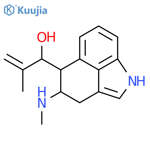

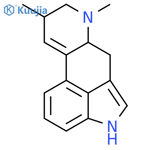

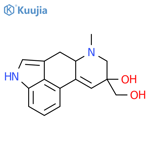

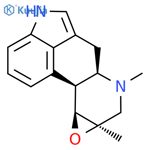

|

Molliclavine | 6858-92-0 | C16H18N2O2 |

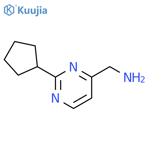

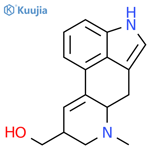

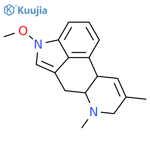

|

((6aR,9S)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl)methanol | 478-93-3 | C16H18N2O |

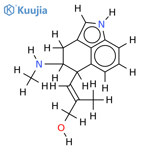

|

Chanoclavin | 1150-43-2 | C16H20N2O |

|

Chanoclavin | 76109-09-6 | C16H21N2O+ |

|

2-Bromofestuclavine | 102394-16-1 | C16H19BrN2 |

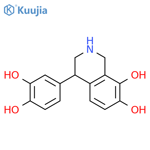

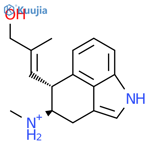

|

(1R)-2-methyl-1-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol | 52052-66-1 | C16H20N2O |

|

(8beta)-6,8-dimethyl-9,10-didehydroergoline | 519-10-8 | C16H18N2 |

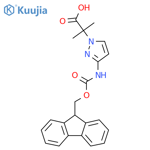

|

(8alpha)-8-(hydroxymethyl)-6-methyl-9,10-didehydroergolin-8-ol | 519-13-1 | C16H18N2O2 |

|

Epoxyagroclavine-1 | 82564-34-9 | C16H18N2O |

|

Agroclavine; (-)-form, 10-Epimer, N1-methoxy | 207349-44-8 | C17H20N2O |

Littérature connexe

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

Fournisseurs recommandés

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés